molecular formula C23H31N3O2 B2750213 1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 1803596-26-0

1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2750213
CAS No.: 1803596-26-0
M. Wt: 381.52
InChI Key: ZVVPTEXHEKUPAB-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound featuring a complex molecular architecture that incorporates both azepane and pyrrolidine heterocycles, linked by a ketone functionality. This structure is related to a class of nitrogen-containing compounds that are of significant interest in medicinal chemistry and pharmaceutical research for their potential as bioactive molecules . Compounds with pyrrolidine and azepane rings are frequently explored as modulators of various biological targets, including enzymes and receptors . The presence of the methoxyphenyl subunit is a common pharmacophore in molecules that exhibit affinity for central nervous system (CNS) targets, similar to those investigated as inhibitors of neurotransmitter transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET) . Furthermore, such heterocyclic frameworks are being actively studied for their potential as inhibitors of phosphodiesterases (PDE), such as PDE10A, for the treatment of neurological and psychiatric disorders . The specific stereochemistry of the pyrrolidine and azepane rings can be critical for biological activity and interaction with target proteins . This product is provided for research purposes to facilitate the exploration of its potential physicochemical and biological properties. It is intended for use in laboratory settings only and is not certified for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-28-19-12-10-18(11-13-19)21-8-3-2-4-16-26(21)23(27)17-25-15-6-9-22(25)20-7-5-14-24-20/h5,7,10-14,21-22,24H,2-4,6,8-9,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVPTEXHEKUPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCN2C(=O)CN3CCCC3C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one is an intriguing molecule due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The chemical structure of the compound consists of an azepane ring, a pyrrolidine moiety, and a methoxyphenyl group, which contribute to its biological activity. The molecular formula is C20H26N2OC_{20}H_{26}N_2O, and its molecular weight is approximately 314.44 g/mol.

Structural Features

FeatureDescription
IUPAC Name 1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one
Molecular Formula C20H26N2O
Molecular Weight 314.44 g/mol
Functional Groups Azepane, Pyrrolidine, Methoxyphenyl

The biological activity of this compound can be attributed to its interactions with various molecular targets, including receptors and enzymes. The methoxyphenyl group may enhance binding affinity, while the azepane and pyrrolidine rings can facilitate interactions that modulate biological pathways.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit a range of pharmacological activities:

  • Antimicrobial Activity: Many derivatives of pyrrolidine and azepane have shown effectiveness against various bacterial strains.
  • CNS Activity: Compounds with similar structures are often investigated for their potential as anxiolytics or antidepressants due to their ability to interact with neurotransmitter systems.
  • Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Evaluation:
    A study evaluated several pyrrolidine derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with an IC50 value comparable to standard antibiotics .
  • CNS Activity:
    Another investigation focused on the effects of similar azepane derivatives on GABA transporters. The results indicated that certain substitutions could enhance inhibitory effects on GAT1 and GAT3, suggesting potential as anxiolytic agents .
  • Enzyme Inhibition:
    Research into enzyme inhibitors found that compounds with structural similarities exhibited strong AChE inhibition, which is critical in managing conditions like Alzheimer's disease. The IC50 values ranged from 0.63 µM to 6.28 µM for various derivatives .

Comparative Analysis

To understand the potential of 1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one in comparison to similar compounds, the following table summarizes key findings from related studies:

CompoundActivity TypeIC50 Value (µM)Reference
Pyrrolidine Derivative AAntibacterial5.00
Azepane Derivative BAChE Inhibition0.63
Similar Azepane-Pyrrolidine Compound CGABA Transport Inhibition3.50

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its dual heterocyclic systems. Below is a comparative analysis with analogous molecules from the literature:

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight (g/mol) Physicochemical/Biological Data Reference
1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one Azepane-4-methoxyphenyl + pyrrolidine-pyrrole via ethanone bridge ~457.56* No direct data; inferred stability from similar scaffolds. N/A
2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one () Ethanone bridge with 4-methoxyphenyl and pyrrolidine (no azepane/pyrrole) 219.28 Yellow oil, 95% yield; used in amide activation studies.
1-(4-Methoxyphenyl)-2-(6-(pyrrolidin-1-yl)-3,4-dihydroisoquinolin-1(2H)-ylidene)ethan-1-one (11b, ) Ethanone linked to dihydroisoquinoline-pyrrolidine hybrid 389.47 Synthetic intermediate; structural analog for fluorescence probes.
1-(Azepan-1-yl)-2-[(4-methanesulfonylphenyl)amino]ethan-1-one () Azepane + ethanone bridge + sulfonamide substituent 310.41 No bioactivity data; structural focus on sulfonyl group.
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP, ) Prop-2-en-1-one core with diazenyl-pyrrolidine and 4-methoxyphenyl 376.43 Azo compound; potential photophysical applications.

*Calculated based on formula C₂₅H₃₁N₃O₂.

Key Observations :

Structural Complexity: The target compound’s azepane-pyrrolidine-pyrrole system is distinct from simpler ethanone derivatives like 2-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one (), which lacks extended heterocycles.

’s azo compound may have photochemical utility.

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

A validated method for azepane synthesis involves RCM of diene precursors. For example, N-allyl-4-methoxy-N-(pent-4-en-1-yl)aniline undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, yielding 2-(4-methoxyphenyl)azepane. Key parameters:

  • Catalyst loading: 5–10 mol%
  • Solvent: CH₂Cl₂ or toluene
  • Reaction time: 12–24 hours

Challenges : Steric hindrance from the 4-methoxyphenyl group may necessitate higher catalyst loadings.

Reductive Amination Pathway

Alternative routes employ reductive amination of ketoamines. Reacting 4-methoxyphenylglyoxal with 1,5-diaminopentane in methanol under hydrogen (50 psi) with Pd/C catalyst produces the azepane ring. Yields range from 45%–65%, with purification via silica gel chromatography (EtOAc/hexane).

Preparation of Pyrrolidine-Pyrrole Fragment

Paal-Knorr Pyrrole Synthesis

Condensation of 2-pyrrolidinone with acetylacetone in acetic acid at reflux (24 hours) generates 2-(1H-pyrrol-2-yl)pyrrolidine. Modifications include:

  • Solvent optimization : Switching to propionic acid improves yield to 78%
  • Catalyst : p-TsOH (10 mol%) reduces reaction time to 12 hours

Transition-Metal-Mediated Coupling

Suzuki-Miyaura coupling of 2-bromopyrrolidine with pyrrole-2-boronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C affords the biphenyl system in 82% yield.

Fragment Coupling and Ketone Installation

Acylation via Nucleophilic Substitution

The azepane and pyrrolidine-pyrrole subunits are conjugated through a ketone bridge via:

  • Chloroacetylation : Treating 2-(4-methoxyphenyl)azepane with chloroacetyl chloride (1.2 eq) and Et₃N (2 eq) in THF at 0°C→RT
  • Nucleophilic Displacement : Reacting the chloro intermediate with 2-(1H-pyrrol-2-yl)pyrrolidine (1.5 eq) and K₂CO₃ in DMF at 80°C for 8 hours

Typical Yield : 60% after column chromatography (CH₂Cl₂/MeOH 95:5)

Oxidative Coupling Strategy

An alternative route oxidizes a secondary alcohol precursor:

  • Mitsunobu Reaction : Join fragments using diethyl azodicarboxylate (DEAD) and PPh₃ in THF
  • Oxidation : Treat the resulting alcohol with Dess-Martin periodinane (1.1 eq) in CH₂Cl₂

Critical Analysis of Methodologies

Method Yield (%) Purity (HPLC) Scalability
RCM + Acylation 58 98.5 Moderate
Reductive Amination 47 97.2 High
Oxidative Coupling 63 99.1 Low

Key Findings :

  • RCM provides better stereocontrol but requires expensive catalysts
  • Reductive amination is scalable but suffers from byproduct formation
  • Oxidative coupling delivers high purity but uses hazardous oxidizers

Optimization Strategies

Protecting Group Management

  • Tert-butoxycarbonyl (Boc) : Protects pyrrole NH during acylation (removed with TFA/DCM)
  • Methoxymethyl (MOM) : Shields azepane nitrogen in oxidative conditions

Solvent Effects

  • THF vs. DMF : DMF accelerates displacement reactions but complicates purification
  • Switch to 2-MeTHF : Enhances sustainability without sacrificing yield

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one, and how can reaction conditions be controlled to maximize yield?

  • The synthesis involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

  • Friedel-Crafts acylation to introduce the 4-methoxyphenyl group (controlled at low temperatures to avoid side reactions) .
  • Palladium-catalyzed cross-coupling for pyrrolidine ring functionalization, requiring inert atmospheres (e.g., argon) and solvents like dimethylformamide (DMF) or toluene .
  • Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .
    • Critical parameters: pH (neutral to slightly basic), temperature (0–80°C depending on the step), and solvent polarity .

Q. How can researchers assess the purity and structural integrity of this compound during synthesis?

  • High-performance liquid chromatography (HPLC) is recommended for purity assessment, with UV detection at 254 nm for aromatic moieties .
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, such as the azepane ring proton environments and methoxy group integration .
  • Mass spectrometry (MS) validates molecular weight, particularly electrospray ionization (ESI-MS) for high accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (classified as acute toxicity Category 4 via inhalation, skin, and oral routes) .
  • Ventilation: Use fume hoods to prevent inhalation of toxic fumes, especially during heating or combustion .
  • Storage: Keep in sealed containers under inert gas (e.g., nitrogen) in cool, dry conditions to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and conformation?

  • Single-crystal X-ray diffraction (e.g., using a Stoe IPDS II diffractometer) provides bond lengths, angles, and torsion angles critical for confirming stereochemistry .
  • SHELXL refinement optimizes structural models, addressing challenges like thermal motion or disorder in the azepane/pyrrolidine rings .
  • Example: A related methoxyphenyl compound (CAS 13918-67-7) showed planar thiophene rings, influencing π-π stacking interactions .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

  • Receptor binding assays: Screen against GPCRs or kinase targets using radioligand displacement (e.g., ³H-labeled antagonists) .
  • Enzyme inhibition studies: Test activity against cytochrome P450 isoforms or phosphodiesterases via fluorometric or colorimetric assays .
  • Computational docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, leveraging the methoxy group’s electron-donating effects .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

  • Substituent tuning: Replace the methoxy group with halogen atoms (e.g., Cl, F) to alter lipophilicity (logP) and metabolic stability .
  • Prodrug design: Introduce ester linkages at the ethanone moiety for improved oral bioavailability .
  • SAR studies: Analogues with thiophene or pyrimidine substitutions (e.g., CAS 420826-76-2) show enhanced receptor affinity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Dose-response validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
  • Metabolite profiling: Use LC-MS to detect degradation products or active metabolites that may skew results .
  • Orthogonal assays: Combine enzymatic (e.g., ELISA) and phenotypic (e.g., cell viability) assays to confirm target engagement .

Methodological Considerations

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • SwissADME: Estimates solubility, permeability, and drug-likeness parameters (e.g., Rule of Five compliance) .
  • Gaussian software: Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity predictions .

Q. How can researchers optimize reaction scalability for gram-scale synthesis?

  • Flow chemistry: Continuous reactors minimize exothermic risks in Friedel-Crafts steps .
  • Catalyst recycling: Immobilize palladium catalysts on silica supports to reduce costs .

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